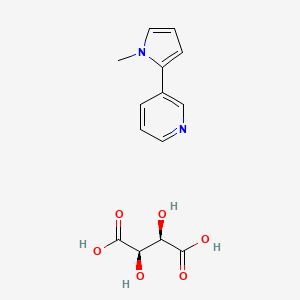

beta-Nicotyrine L-tartrate

Übersicht

Beschreibung

Beta-Nicotyrine L-tartrate: is a biochemical compound with the molecular formula C10H10N2•C4O6H6 and a molecular weight of 308.29 . It is a derivative of nicotyrine, a minor tobacco alkaloid. This compound is primarily used in research settings, particularly in the study of nicotine metabolism and its effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Beta-Nicotyrine L-tartrate can be synthesized from nicotine through catalytic dehydrogenation. This process involves the removal of hydrogen atoms from nicotine, resulting in the formation of nicotyrine. The nicotyrine is then reacted with L-tartaric acid to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of nicotine from tobacco biomass followed by catalytic pyrolysis. This method ensures a high yield of nicotyrine, which is then converted to this compound through a reaction with L-tartaric acid .

Analyse Chemischer Reaktionen

Types of Reactions: Beta-Nicotyrine L-tartrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. It can lead to the formation of various oxidation products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. It can convert this compound back to its precursor forms.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed:

Oxidation: Various oxidation products, depending on the specific conditions and reagents used.

Reduction: Nicotine and other reduced forms of the compound.

Substitution: Various substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Beta-Nicotyrine L-tartrate has several scientific research applications, including:

Chemistry: Used as a reference material in the study of nicotine and its derivatives.

Biology: Used to study the metabolism of nicotine and its effects on biological systems.

Medicine: Investigated for its potential therapeutic effects and its role in nicotine addiction.

Industry: Used in the development of reduced-risk tobacco products and nicotine replacement therapies

Wirkmechanismus

Beta-Nicotyrine L-tartrate exerts its effects primarily through the inhibition of cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13. These enzymes are involved in the metabolism of nicotine. By inhibiting these enzymes, this compound can delay the clearance of nicotine from the body, leading to prolonged effects of nicotine and attenuated withdrawal symptoms .

Vergleich Mit ähnlichen Verbindungen

Alpha-Nicotyrine: A positional isomer of beta-Nicotyrine.

Myosmine: Another minor tobacco alkaloid with similar properties.

Cotinine: A major metabolite of nicotine with similar biological effects.

Uniqueness: Beta-Nicotyrine L-tartrate is unique in its specific inhibition of CYP2A6 and CYP2A13 enzymes, which play a crucial role in nicotine metabolism. This makes it particularly useful in research focused on nicotine addiction and metabolism .

Biologische Aktivität

Beta-Nicotyrine L-tartrate (β-Nicotyrine L-tartrate) is a compound derived from nicotine, which has garnered attention for its potential biological activities and pharmacological effects. This article explores its biological activity, including its mechanisms of action, metabolic pathways, and relevant case studies.

Beta-Nicotyrine is a derivative of nicotine, characterized by the presence of a tartrate moiety. The structural configuration allows for unique interactions with biological systems, particularly in the context of nicotinic acetylcholine receptors (nAChRs) and cytochrome P450 enzymes.

- Interaction with Nicotinic Receptors :

-

Metabolism and Cytochrome P450 Interaction :

- The compound is metabolized via cytochrome P450 enzymes, particularly CYP2A6. It has been shown to inhibit the activity of these enzymes, which can affect the metabolism of other substances such as nicotine itself . This inhibition can lead to altered pharmacokinetics of nicotine when co-administered.

- Chemotactic Activity :

Biological Activity Summary Table

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Interaction with nAChRs | Modulates neurotransmission | |

| Inhibition of CYP2A6 | Alters nicotine metabolism | |

| Chemotactic activity | Activates GPR109B in immune cells |

Case Studies and Research Findings

- Study on Pharmacokinetics : A study demonstrated that β-Nicotyrine significantly affects the pharmacokinetics of nicotine when administered together. The inhibition of CYP2A6 led to increased plasma levels of nicotine, suggesting that β-Nicotyrine could enhance the addictive properties of nicotine products .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of β-Nicotyrine in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve cognitive function in animal models, indicating its potential therapeutic applications in neurodegenerative diseases .

- Immune Modulation : Research has indicated that β-Nicotyrine can enhance chemotaxis in neutrophils through GPCR activation. This finding opens avenues for exploring its role in inflammatory responses and potential therapeutic uses in autoimmune conditions .

Eigenschaften

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;3-(1-methylpyrrol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2-8H,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXGRAGZPFUOEG-LREBCSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858178 | |

| Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--3-(1-methyl-1H-pyrrol-2-yl)pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4315-37-1 | |

| Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--3-(1-methyl-1H-pyrrol-2-yl)pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.